molecular formula C11H15N3 B1360906 5-tetrahydro-

5-tetrahydro-

Cat. No.: B1360906
M. Wt: 189.26 g/mol
InChI Key: RGSRFWBFYAKENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tetrahydro- is a complex organic compound that belongs to the benzazepine class of chemicals. This compound is characterized by a seven-membered heterocyclic ring containing nitrogen atoms. It is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tetrahydro- typically involves the cyclization of amino alcohols followed by subsequent modifications to introduce various functional groups. One common method includes the following steps:

    Cyclization: Amino alcohols undergo cyclization to form the benzazepine ring.

    Functional Group Introduction: Various functional groups are introduced through reactions such as chloromethylation, cyanide reaction, hydrolysis, and thermal cyclization.

    Reduction and Methylation: The final steps involve hydride reduction and methylation on nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring.

    Substitution: Substitution reactions can introduce new functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones and aldehydes, while reduction can produce amines and other nitrogen-containing compounds.

Scientific Research Applications

5-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-tetrahydro-3-(trifluoroacetyl): A derivative with a trifluoroacetyl group, known for its enhanced reactivity.

    2,3,4,this compound1,5-methano-1H-3-benzazepine-7,8-diamine: A similar compound with slight structural variations.

Uniqueness

5-tetrahydro- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRFWBFYAKENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC(=C(C=C23)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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